molecular formula C9H15ClN2O3S B8037006 1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B8037006
M. Wt: 266.75 g/mol
InChI Key: DDGLGDGXRQFUQX-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, which imparts unique chemical properties and reactivity

Properties

IUPAC Name

1-butan-2-yl-3-(methoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O3S/c1-4-7(2)12-5-9(16(10,13)14)8(11-12)6-15-3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGLGDGXRQFUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Methoxymethylation: The methoxymethyl group can be introduced through the reaction of the pyrazole derivative with methoxymethyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common reagents used in these reactions include amines, alcohols, thiols, oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and bases (e.g., sodium hydroxide).

Scientific Research Applications

1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Medicinal Chemistry: The compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, leading to the modulation of biological pathways. For example, sulfonamide derivatives are known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

    1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonamide:

    1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonate: This compound has a sulfonate ester group, which also influences its chemical properties and uses.

    1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonic acid: This compound has a sulfonic acid group, making it more acidic and water-soluble compared to the sulfonyl chloride derivative.

The uniqueness of this compound lies in its reactivity due to the presence of the sulfonyl chloride group, which allows for a wide range of chemical transformations and applications.

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